6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
Description
This compound is a heterocyclic molecule featuring a pyridazin-3-one core substituted with a 2,4-dimethylthiazole group at position 6 and a piperidin-4-ylmethyl moiety at position 2. The piperidine ring is further functionalized with a pyrazolo[1,5-a]pyrazine group. The combination of thiazole, pyridazinone, and pyrazolo-pyrazine moieties may confer unique electronic and steric properties, influencing solubility, bioavailability, and target binding .
Properties
IUPAC Name |
6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7OS/c1-14-20(30-15(2)24-14)17-3-4-19(29)28(25-17)13-16-6-10-26(11-7-16)21-18-5-8-23-27(18)12-9-22-21/h3-5,8-9,12,16H,6-7,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZSEWAEASJERC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC=CN5C4=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one represents a novel class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The structure of the compound consists of multiple pharmacophores that may contribute to its biological activities. The thiazole and pyridazine rings are known to exhibit diverse biological properties, including antimicrobial and anticancer activities.
Biological Activity Overview
Research indicates that compounds similar to this one possess significant biological activities. The following sections detail specific activities and findings related to this compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have demonstrated selective inhibition of cancer cell growth through various mechanisms:
- Mechanism of Action : Pyrazolo[1,5-a]pyrimidines often inhibit key enzymes involved in cancer cell proliferation and survival. For instance, they may act as inhibitors of protein kinases or other enzymes critical for tumor growth .
- Case Studies : In vitro studies have shown that derivatives exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds are typically in the low micromolar range, indicating potent activity .
Antimicrobial Activity
The thiazole moiety is known for its antimicrobial properties. Compounds containing thiazole rings have been reported to exhibit activity against various bacterial strains:
- Mechanism : The antimicrobial effect is believed to arise from the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Research Findings : In vitro assays demonstrated that similar compounds showed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties:
- Inhibition of COX Enzymes : Some derivatives have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. For example, certain analogs exhibited IC50 values comparable to celecoxib, a well-known anti-inflammatory drug .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. The following points summarize key findings:
- Substituent Effects : Variations in substituents on the thiazole and pyrazole rings significantly influence biological activity. For instance, methyl substitutions enhance lipophilicity and potentially improve bioavailability.
- Ring Modifications : Alterations in the piperidine moiety can lead to improved binding affinity to target proteins, enhancing therapeutic efficacy .
Data Tables
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the presence of thiazole, pyrazole, and dihydropyridazine moieties. Its molecular formula is with a molecular weight of approximately 572.6 g/mol. The intricate arrangement of these functional groups contributes to its biological activity and pharmacological potential.
Anticancer Activity
Recent studies have indicated that compounds similar to 6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act by inhibiting specific kinases involved in cancer cell proliferation and survival pathways. The thiazole and pyrazole rings are known to interact with ATP-binding sites of kinases, leading to reduced tumor growth.
- Case Study : In vitro studies demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values indicated potent activity at low concentrations.
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective applications:
- Research Findings : Analogues have been shown to protect neuronal cells from oxidative stress-induced apoptosis. The presence of the piperidine moiety is hypothesized to enhance blood-brain barrier permeability, allowing for effective central nervous system (CNS) targeting.
- Clinical Implications : Investigations into neurodegenerative diseases such as Alzheimer's and Parkinson's have highlighted the potential of these compounds in preventing neuroinflammation and promoting neuronal survival.
Antimicrobial Activity
Several studies have reported antimicrobial properties associated with compounds containing thiazole and pyrazole derivatives:
- Broad-Spectrum Efficacy : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
Cardiovascular Applications
Research indicates that such compounds may also play a role in cardiovascular health:
- Vasodilatory Effects : Some derivatives have been found to induce vasodilation through the modulation of nitric oxide pathways, suggesting potential use in treating hypertension.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their key differences are summarized below:
Table 1: Structural and Functional Comparison with Similar Compounds
Key Observations
Core Heterocycle Differences: The target compound’s pyridazinone core distinguishes it from pyrazolo-pyrimidine (e.g., MK13) or triazolothiadiazine derivatives .
Substituent Effects :
- The 2,4-dimethylthiazole group may increase lipophilicity compared to phenyl or methoxy substituents in analogs like MK13 .
- The piperidine-linked pyrazolo-pyrazine moiety introduces a basic nitrogen and a 3D conformation, which could improve membrane permeability relative to planar analogs (e.g., 3-phenylpyrazolo[1,5-a]pyrimidine) .
Synthetic Accessibility :
- The synthesis of pyrazolo-pyrazine derivatives (as in the target compound) involves multi-step routes, including cyclocondensation and cross-coupling, similar to methods described for pyrazolo[1,5-a]pyridines .
- In contrast, triazolothiadiazines (e.g., ) require thiourea intermediates and cyclization under acidic conditions, which may limit functional group compatibility .
Biological Relevance: Pyrazolo-pyrimidinones (e.g., MK13) are established PDE4 inhibitors, while thiazole-containing compounds (e.g., the target) may target kinases like JAK or EGFR due to thiazole’s affinity for ATP-binding pockets .
Table 2: Physicochemical Properties (Predicted)
| Property | Target Compound | MK13 (Pyrazolo-pyrimidinone) | A196349 (Chloropyrazolo-pyrimidine) |
|---|---|---|---|
| Molecular Weight | ~520 g/mol | ~330 g/mol | ~208 g/mol |
| logP (Calculated) | ~3.5 (moderate lipophilicity) | ~2.8 | ~2.1 |
| Hydrogen Bond Acceptors | 8 | 5 | 3 |
| Rotatable Bonds | 6 | 4 | 1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
